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Compound of Interest

Compound Name: 4-methoxy PV8 (hydrochloride)

Cat. No.: B1162968

4-methoxy PV8 is a structural analog of PV8 (a-pyrrolidinoheptiophenone), distinguished by the
addition of a methoxy group at the para position of the phenyl ring.[1][2][3][4] It belongs to the
class of substituted cathinones, specifically the pyrovalerone subclass, which are potent
monoamine transporter inhibitors.[1][5][6][7]

Physicochemical Constants
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Property Value Notes

Synonyms: 4-MeO-PVS8, p-

Common Name 4-methoxy PV8
MeO-PV8, 4-methoxy-a-PHPP

Refers to the Hydrochloride
(HCI) salt form

CAS Number 2749302-60-9

1-(4-methoxyphenyl)-2-

IUPAC Name o
(pyrrolidin-1-yl)heptan-1-one
C1sH27NO2[1][4][6][8][9][10] -
Molecular Formula o [HalielseNA0] Base: C1sH27NO:2
HCI
Formula Weight 325.9 g/mol (HCI salt) Base MW: 289.41 g/mol
Monoisotopic mass for MS
Exact Mass 289.2042 (Base) ) o
identification
DMF (~10 mg/mL), DMSO Poorly soluble in pure water;
Solubility (~10 mg/mL), Ethanol (~25 requires pH adjustment or
mg/mL) cosolvent
Characteristic of the methoxy-
v 225, 291 nm Y

phenyl chromophore

Structural Analysis (SAR)

The structure of 4-methoxy PV8 contains three distinct pharmacophores:

o Aromatic Ring: Substituted with a 4-methoxy group (electron-donating), which typically
increases hydrophobicity and alters metabolic stability compared to the unsubstituted phenyl
ring of PV8.[1][7]

» -Keto Moiety: The defining feature of cathinones.[1][7]

» Nitrogen-Containing Side Chain: A pyrrolidine ring attached to an

-carbon bearing a pentyl chain (7-carbon backbone total).[1][7] This long aliphatic chain
significantly increases lipophilicity compared to shorter analogs like MDPV or
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Figure 1: Structural decomposition of 4-methoxy PV8 highlighting functional groups relevant to
analysis and metabolism.[1]

Analytical Protocols

The following protocols are designed for the identification and quantification of 4-methoxy PV8
in biological matrices or seized materials. These methodologies rely on standard forensic
instrumentation.[1][7]

Protocol A: GC-MS Qualitative Identification

Obijective: To confirm the identity of 4-methoxy PV8 using Electron lonization (El) mass
spectrometry.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 um).[1][7]

Inlet: Split mode (20:1), 280°C.

Oven Program:
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o Hold at 100°C for 1.0 min.

o Ramp 20°C/min to 300°C.

o Hold at 300°C for 15.0 min.

« MS Source: 230°C, 70 eV.[1][7]

Data Interpretation (Fragmentation Pattern): Unlike the molecular ion, the base peak is the
most reliable identifier for pyrovalerones.[1][7]

o Base Peak (

154): Resulting from the
-cleavage of the bond between the carbonyl carbon and the

-carbon.[1][7] This fragment corresponds to the iminium ion

[1[7]

o Note: This peak (

154) is shared with PV8.[1][7] It does not distinguish 4-MeO-PV8 from PV8.[1]

e Molecular lon (

289): Weak or absent in El, but essential for distinguishing from PV8 (MW 259).[1][7]
» Methoxy-Benzoyl lon (

135):

[1][7] This fragment confirms the presence of the methoxy group on the phenyl ring,
distinguishing it from PV8 (which would show a benzoyl fragment at

105).[1][7]
Validation Criteria:

e Presence of
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154 (Base).[1][7]
e Presence of
135 (Diagnostic).[1][7]

» Retention time shift relative to PV8 (4-MeO-PV8 typically elutes later due to increased MW,
though polarity of the methoxy group can influence interaction with non-polar columns).[1]

Protocol B: LC-MS/MS Quantification (MRM)

Obijective: High-sensitivity quantification in plasma or urine.[1][7]

Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+).[1][7]

Mobile Phase:

o A: Water + 0.1% Formic Acid.[1][7]

o B: Acetonitrile + 0.1% Formic Acid.[1][7]

Column: C18 Reverse Phase (e.g., Kinetex 2.6 pm, 50 x 2.1 mm).[1][7]

lonization: Electrospray lonization (ESI) Positive Mode.[1][7]

MRM Transitions: | Precursor lon (

) | Product lon (

) | Collision Energy (eV) | Identity | | :--- | :--- | :--- | :--- | | 290.2
| 154.2 | 25 | Quantifier (Iminium ion) | | 290.2

| 135.1 | 35 | Qualifier 1 (Methoxybenzoyl) | | 290.2

| 219.1 | 20 | Qualifier 2 (Loss of pyrrolidine) |[1]

Rationale: The transition 290.2

154.2 is the most sensitive due to the stability of the iminium ion, while 290.2
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135.1 provides high specificity for the methoxy analog.[1][7]

Pharmacology & Toxicology

While specific in vivo data for 4-methoxy PV8 is limited, its profile can be extrapolated with high
confidence from the structure-activity relationships (SAR) of PV8 and 4-MeO-PVP.[1]

Mechanism of Action

4-methoxy PV8 functions as a monoamine transporter inhibitor.[1][7]
e Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][7]

o Effect: Blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron,
leading to elevated extracellular concentrations.[1][7]

e Potency Prediction: The addition of a para-methoxy group to

-PVP (yielding 4-MeO-PVP) generally reduces potency at DAT compared to the
unsubstituted parent.[1] Similarly, the extension of the aliphatic chain (pentyl in PV8 vs.

propyl in

-PVP) increases lipophilicity but often decreases potency slightly due to steric hindrance at
the transporter binding site.[1] Therefore, 4-methoxy PV8 is expected to be a potent
stimulant, though likely less potent than MDPV or

-PVP[1]

Metabolic Fate

The metabolism of 4-methoxy PV8 is predicted to follow two major Phase | pathways, distinct
from PV8 due to the methoxy group.

o O-Demethylation (Major): The methoxy group is highly susceptible to CYP450 enzymes
(likely CYP2D6), converting 4-methoxy PV8 to 4-hydroxy PV8.[1] This is a critical step that
introduces a handle for Phase Il conjugation.[1][7]

o Hydroxylation of the Side Chain: Similar to PV8, the long heptyl chain and the pyrrolidine ring
are targets for hydroxylation (
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or
-1 oxidation).[1][7]

¢ Phase Il Conjugation: The 4-hydroxy metabolite will rapidly undergo glucuronidation or
sulfation.[1][7]

4-Methoxy PV8
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Figure 2: Predicted metabolic pathway of 4-methoxy PV8.[1] O-demethylation is expected to be
the rate-limiting step for clearance.[1]

Safety & Handling

Hazard Classification: As a potent synthetic cathinone, 4-methoxy PV8 should be treated as a
hazardous chemical with potential neurotoxic and cardiotoxic effects.[1][7]

+ Signal Word: DANGER
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e Hazard Statements:
o H301: Toxic if swallowed.[1][7]
o H315: Causes skin irritation.[1][7]
o H335: May cause respiratory irritation.[1][7]

o H373: May cause damage to organs (Heart, CNS) through prolonged or repeated
exposure.[1][7]

Handling Protocol:

e Engineering Controls: All open handling of the solid powder must occur inside a certified
chemical fume hood or a powder containment weigh station.[1][7]

e PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a
lab coat.[1][7]

o Decontamination: Surfaces should be cleaned with 10% bleach solution followed by ethanol
to degrade and remove residues.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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